2,2,5-trimethylhex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-trimethylhex-4-enoic acid is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid derivative characterized by a hexenoic acid backbone with three methyl groups attached at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-trimethylhex-4-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 4-hexenoic acid, with methylating agents under controlled conditions. The reaction typically requires the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the carboxylic acid group and subsequent nucleophilic substitution with the methylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques, such as distillation and recrystallization, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,5-trimethylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
2,2,5-trimethylhex-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2,2,5-trimethylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the presence of the double bond and methyl groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Hexenoic acid: A structurally similar compound with a hexenoic acid backbone but without the additional methyl groups.
2,2,5-Trimethylhexanoic acid: Similar in structure but lacks the double bond present in 2,2,5-trimethylhex-4-enoic acid.
Uniqueness
This compound is unique due to the presence of both the double bond and the three methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,5-trimethylhex-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-6-9(3,4)8(10)11/h5H,6H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMRHOGIHXVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.